2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE
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Overview
Description
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is a synthetic organic compound characterized by the presence of a difluorophenoxy group and a dimethylmorpholino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE typically involves the following steps:
Formation of the Difluorophenoxy Intermediate: The starting material, 2,4-difluorophenol, is reacted with an appropriate halogenated ethanone derivative under basic conditions to form the difluorophenoxy intermediate.
Introduction of the Dimethylmorpholino Group: The difluorophenoxy intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable catalyst to introduce the dimethylmorpholino group, resulting in the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy or dimethylmorpholino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-PROPANONE: Similar structure with a propanone backbone.
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-BUTANONE: Similar structure with a butanone backbone.
Uniqueness
2-(2,4-DIFLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-13-4-3-11(15)5-12(13)16/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMKSQGXMDKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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